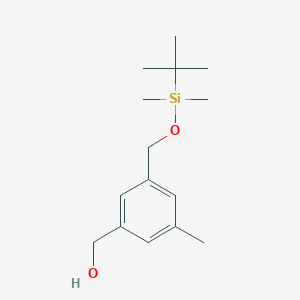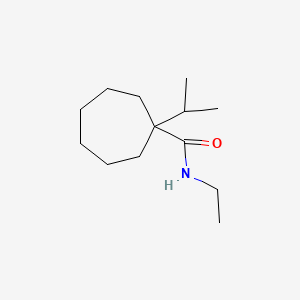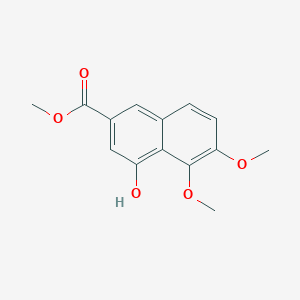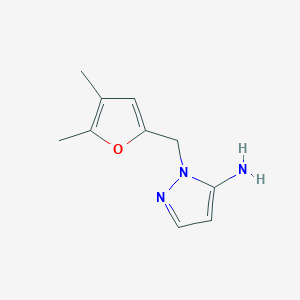
2-(4,5-Dimethyl-furan-2-ylmethyl)-2h-pyrazol-3-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,5-Dimethyl-furan-2-ylmethyl)-2h-pyrazol-3-ylamine is an organic compound that features a furan ring substituted with dimethyl groups and a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dimethyl-furan-2-ylmethyl)-2h-pyrazol-3-ylamine typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Substitution with dimethyl groups: The furan ring is then substituted with dimethyl groups using Friedel-Crafts alkylation.
Formation of the pyrazole ring: The pyrazole ring is synthesized by the condensation of hydrazine with a 1,3-diketone.
Coupling of the furan and pyrazole rings: The final step involves coupling the furan and pyrazole rings through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(4,5-Dimethyl-furan-2-ylmethyl)-2h-pyrazol-3-ylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce furan-2-ylmethanol derivatives.
Aplicaciones Científicas De Investigación
2-(4,5-Dimethyl-furan-2-ylmethyl)-2h-pyrazol-3-ylamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its use in organic electronics and as a building block for advanced materials.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 2-(4,5-Dimethyl-furan-2-ylmethyl)-2h-pyrazol-3-ylamine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(Furan-2-ylmethyl)-2h-pyrazol-3-ylamine: Lacks the dimethyl substitution on the furan ring.
2-(4-Methyl-furan-2-ylmethyl)-2h-pyrazol-3-ylamine: Has only one methyl group on the furan ring.
Uniqueness
2-(4,5-Dimethyl-furan-2-ylmethyl)-2h-pyrazol-3-ylamine is unique due to the presence of two methyl groups on the furan ring, which can influence its chemical reactivity and biological activity. This substitution pattern can enhance its stability and modify its interaction with biological targets compared to similar compounds.
Propiedades
Fórmula molecular |
C10H13N3O |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
2-[(4,5-dimethylfuran-2-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H13N3O/c1-7-5-9(14-8(7)2)6-13-10(11)3-4-12-13/h3-5H,6,11H2,1-2H3 |
Clave InChI |
CSRHVEXUCHGEJE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC(=C1)CN2C(=CC=N2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


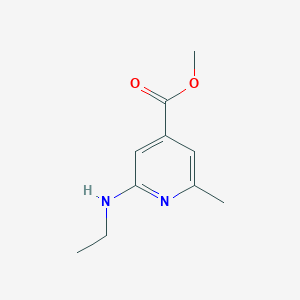
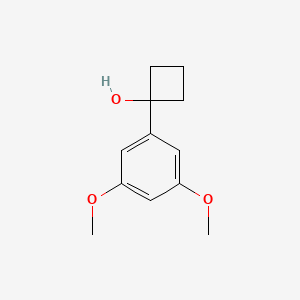
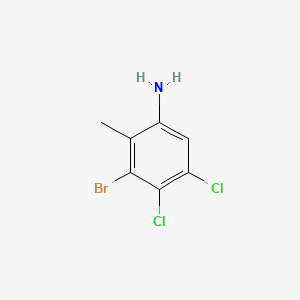
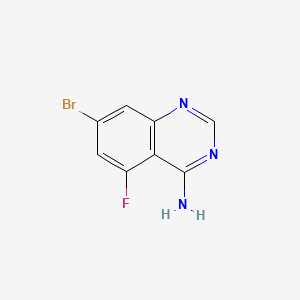
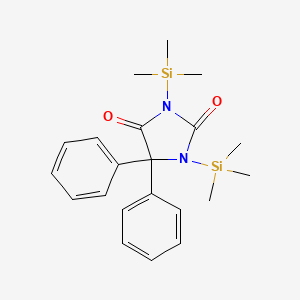

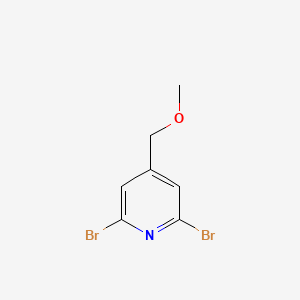


![n-[2-(4-Methylphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13939167.png)
